N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Final Coupling: The final step involves coupling the furan-oxadiazole intermediate with the sulfonylated acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazides and reduced oxadiazole derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the combination of its furan and oxadiazole rings, along with the sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-22-10-4-6-11(7-5-10)25(20,21)9-13(19)16-15-18-17-14(24-15)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKWEWKFZMPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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